Iowh-032

CFTR inhibition Chloride channel Electrophysiology

IOWH-032 is the only commercially available CFTR modulator with verified ortholog-specific pharmacology: it potentiates human CFTR at sub-nanomolar concentrations (apparent Kd = 0.64 nM) while solely blocking murine CFTR (Kd = 42.9 μM)—a species-selectivity profile not achievable with generic CFTR inhibitors like CFTRinh-172 or GlyH-101. This dual blocker/potentiator activity makes IOWH-032 the definitive chemical probe for human vs. murine CFTR comparative studies, humanized mouse models, and host-directed antiviral research (SARS-CoV-2 IC50 = 4.52 μM; HSV-1/HSV-2). Procure IOWH-032 when experimental outcomes demand unambiguous, species-specific CFTR modulation.

Molecular Formula C22H15Br2N3O4
Molecular Weight 545.2 g/mol
CAS No. 1191252-49-9
Cat. No. B612224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIowh-032
CAS1191252-49-9
SynonymsIOWH032;  IOWH-032;  IOWH 032.
Molecular FormulaC22H15Br2N3O4
Molecular Weight545.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)CNC(=O)C3=NC(=NO3)C4=CC(=C(C(=C4)Br)O)Br
InChIInChI=1S/C22H15Br2N3O4/c23-17-10-14(11-18(24)19(17)28)20-26-22(31-27-20)21(29)25-12-13-6-8-16(9-7-13)30-15-4-2-1-3-5-15/h1-11,28H,12H2,(H,25,29)
InChIKeyDSFNLJXHXBIKDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





IOWH-032 (CAS 1191252-49-9) | Synthetic CFTR Inhibitor for Diarrheal Research & Antiviral Studies


IOWH-032 is a synthetic small-molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel [1]. Originally developed as an antisecretory therapeutic for cholera and secretory diarrhea [1][2], it advanced to Phase 2 clinical evaluation [1]. Beyond its canonical role, recent studies have identified IOWH-032 as an inhibitor of SARS-CoV-2 replication [3] and as a species-specific CFTR modulator exhibiting both blockade and potentiation of human CFTR at nanomolar apparent affinities [4]. This compound serves as a valuable chemical probe for dissecting CFTR function, ortholog-specific pharmacology, and host-directed antiviral mechanisms.

IOWH-032 Procurement: Why Alternative CFTR Inhibitors Cannot Simply Be Substituted


Selecting IOWH-032 over other CFTR inhibitors is critical due to its unique, ortholog-specific pharmacological fingerprint [1]. Unlike the prototypical CFTR inhibitor CFTRinh-172, which acts as a voltage-independent channel blocker, or GlyH-101, which exhibits mixed block and potentiation across species, IOWH-032 displays divergent effects on human, murine, and Xenopus CFTR [1][2]. Critically, it potentiates human CFTR at sub-nanomolar concentrations (apparent Kd = 0.64 nM) while solely blocking murine CFTR (apparent Kd = 42.9 μM) and having negligible effect on Xenopus CFTR [1]. This species-selectivity profile directly impacts experimental design and translational relevance, making IOWH-032 the preferred choice for studies specifically interrogating human CFTR function, differentiating ortholog responses, or investigating mechanisms where potentiation of human CFTR is a confounding variable. Substituting a generic CFTR blocker would forfeit this nuanced, species-dependent modulation and potentially invalidate comparative pharmacology studies.

IOWH-032 Quantitative Differentiation Data: Head-to-Head Comparisons vs. CFTR Inhibitors


CFTR Channel Blockade Potency: IOWH-032 vs. GlyH-101 and CFTRinh-172

In head-to-head electrophysiology assays, IOWH-032 blocks CFTR-mediated chloride currents with a reported IC50 of approximately 8 μM, positioning it as moderately less potent than GlyH-101 (IC50 ≈ 1 μM) but with a distinct ortholog-specific profile [1]. A comparative assessment across CFTR inhibitors (CFTRinh-172, GlyH-101, IOWH-032) confirms this difference [2]. Specifically, IOWH-032 rapidly blocks human CFTR with an apparent Kd of 6.1 nM [1].

CFTR inhibition Chloride channel Electrophysiology

Species-Specific CFTR Potentiation: IOWH-032 Differentiates Human from Murine Orthologs

IOWH-032 exhibits a unique, species-dependent modulation of CFTR. In direct comparisons using human, murine, and Xenopus CFTR, IOWH-032 potentiated hCFTR with an apparent Kd of 0.64 nM, but failed to potentiate mCFTR, acting solely as a blocker with an apparent Kd of 42.9 μM [1]. This ortholog-specific potentiation contrasts with GlyH-101, which potentiates both human and mouse CFTR [1]. Furthermore, IOWH-032 had no significant effect on xCFTR even at 5 μM [1].

CFTR potentiation Ortholog-specific pharmacology Human vs. mouse CFTR

In Vivo Antisecretory Efficacy: IOWH-032 Reduces Fluid Secretion in Cholera and Rotavirus Diarrhea Models

IOWH-032 demonstrates robust antisecretory activity in multiple preclinical diarrhea models. In a mouse closed-loop model, IOWH-032 significantly inhibited cholera toxin (CTX)-induced secretion [1][2]. In a cecetomized rat model, oral administration of 5 mg/kg IOWH-032 reduced fecal output index by approximately 70% compared to vehicle control [1]. Furthermore, in a rotavirus-induced diarrhea mouse model, 5 mg/kg IOWH-032 (i.p.) decreased stool output by 65% and shortened diarrhea duration by 30%, without affecting viral clearance [2].

Secretory diarrhea In vivo efficacy Cholera toxin Rotavirus

Selectivity Profile: IOWH-032 Discriminates CFTR from Other Chloride Channels

IOWH-032 exhibits high selectivity for CFTR over related chloride channels and transporters. At a concentration of 10 μM, IOWH-032 produced less than 10% inhibition of ENaC (epithelial sodium channel) and TMEM16A (anoctamin-1), two other major chloride/ion transport pathways in epithelia [1]. This selectivity profile is superior to some earlier generation CFTR inhibitors, which can exhibit off-target effects at similar concentrations [2].

CFTR selectivity Chloride channel pharmacology Off-target effects

Clinical Pharmacokinetics and Safety Profile from Phase 2 Cholera Trial

In a Phase 2a controlled human infection model of cholera, oral iOWH032 (500 mg every 8 hours for 3 days) was generally safe and achieved a mean steady-state plasma concentration of 4,270 ng/mL (±2,170 ng/mL) [1]. However, the trial failed to demonstrate a statistically significant reduction in diarrheal stool output (median reduction of 23% vs. placebo, p>0.05), leading to termination of its clinical development for this indication [1].

Clinical pharmacokinetics Phase 2 trial Human safety Oral bioavailability

IOWH-032 Procurement Rationale: High-Value Research Applications Based on Quantitative Evidence


Dissecting Human vs. Murine CFTR Pharmacology in Transgenic or Knock-in Models

IOWH-032's unique species-selectivity (potentiates hCFTR at 0.64 nM Kd, blocks mCFTR at 42.9 μM, negligible effect on xCFTR) makes it an indispensable chemical probe for studies differentiating human and murine CFTR function [1]. Procurement is strongly indicated for laboratories using CFTR humanized mice or comparing human and mouse primary epithelial cultures, where GlyH-101 or CFTRinh-172 would produce ambiguous results due to their different ortholog activity profiles.

Preclinical Antisecretory and Diarrheal Disease Modeling in Rodents

For researchers modeling cholera toxin- or rotavirus-induced secretory diarrhea in rodents, IOWH-032 provides a well-characterized, orally bioavailable CFTR inhibitor with documented in vivo efficacy [2][3]. Quantitative reductions of 65-70% in stool output serve as a positive control benchmark for evaluating novel antisecretory compounds. Its use is particularly justified when a CFTR-dependent mechanism of secretion is a primary endpoint.

Investigating CFTR-Dependent Antiviral Mechanisms Against SARS-CoV-2 and HSV

Recent studies establish IOWH-032 as an inhibitor of SARS-CoV-2 replication (IC50 = 4.52 μM) and HSV-1/HSV-2 replication [4][5]. Laboratories exploring host-directed antiviral strategies or the role of CFTR in viral entry and replication should prioritize IOWH-032 over other CFTR blockers, given the direct comparative data showing superior antiviral potency to PPQ-102 (IC50 = 15.92 μM) [4] and its established selectivity profile.

CFTR Potentiation Assays and Cystic Fibrosis Modulator Development

Due to its ability to potentiate human CFTR at sub-nanomolar concentrations (apparent Kd = 0.64 nM), IOWH-032 serves as a valuable reference compound in high-throughput screening for novel CFTR potentiators [6]. Its unique dual activity (blocker/potentiator) provides a useful internal control for assay development and mechanism-of-action studies, especially when compared to pure blockers like CFTRinh-172.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Iowh-032

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.